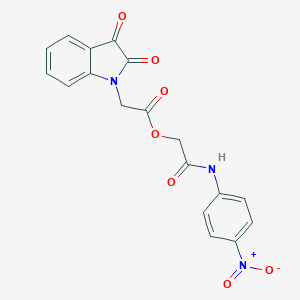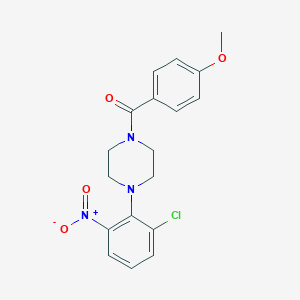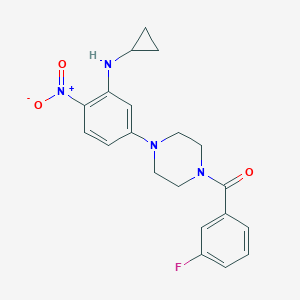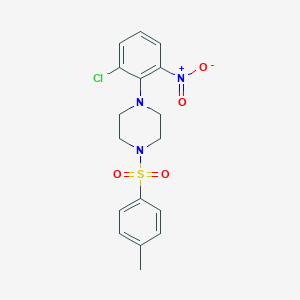
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE is a complex organic compound that features a phthalimide moiety and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the phthalimide reacts with a hexanoyl chloride in the presence of a base such as pyridine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be attached via a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of the nitrophenyl group reacts with a halogenated precursor of the phthalimide-hexanamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phthalimide derivatives.
科学的研究の応用
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving nitrophenyl or phthalimide groups.
作用機序
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds like N-(2-hydroxyethyl)phthalimide and N-(2-aminoethyl)phthalimide share the phthalimide moiety.
Nitrophenyl Derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl phosphate share the nitrophenyl group.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)HEXANAMIDE is unique due to the combination of the phthalimide and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
特性
分子式 |
C20H19N3O5 |
|---|---|
分子量 |
381.4g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C20H19N3O5/c1-2-3-8-17(18(24)21-13-9-11-14(12-10-13)23(27)28)22-19(25)15-6-4-5-7-16(15)20(22)26/h4-7,9-12,17H,2-3,8H2,1H3,(H,21,24) |
InChIキー |
FWKSUTIERCJPKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]benzamide](/img/structure/B409964.png)

![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B409966.png)
![Dimethyl 5-({[(4-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B409967.png)
![N-[(4-chlorophenyl)acetyl]-N'-phenylthiourea](/img/structure/B409971.png)
![N-(4-nitrophenyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B409972.png)


![N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B409981.png)


![5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-8-nitroquinoline](/img/structure/B409984.png)

